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Compound of Interest

Compound Name: Diiron nonacarbonyl!

Cat. No.: B1239563

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, Fez (CO)s, is a pivotal organometallic compound that serves as a
significant reagent in both organometallic and organic synthesis.[1] Its utility as a more reactive
and safer solid source of zerovalent iron compared to the volatile and highly toxic iron
pentacarbonyl (Fe(CO)s) has cemented its importance in chemical research.[1] This guide
provides a comprehensive technical overview of the crystal structure of diiron nonacarbonyl,
detailing its synthesis, crystallographic parameters, and the nuances of its chemical bonding.
The information is presented to be a valuable resource for researchers, scientists, and
professionals in drug development who may utilize iron carbonyl complexes in their work.

Molecular Structure and Bonding

The molecular structure of diiron nonacarbonyl is a subject of significant interest and has
been elucidated primarily through X-ray diffraction and Mdssbauer spectroscopy. The molecule
possesses an idealized Dsh symmetry.[2] It consists of two iron atoms, each coordinated to
three terminal carbonyl (CO) ligands. These two Fe(CO)s units are linked by three bridging
carbonyl ligands.[1]

A key feature of diiron nhonacarbonyl's structure is the nature of the interaction between the
two iron centers. While early theories proposed a direct Fe-Fe bond to satisfy the 18-electron
rule for each iron atom, subsequent theoretical analyses have consistently indicated the
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absence of a direct, covalent Fe-Fe bond.[1] Modern understanding suggests a more complex
bonding picture, where the interaction is net anti-bonding. An alternative model proposes the
existence of a three-center, two-electron "banana bond" involving one of the bridging carbonyl
ligands.[1] The Mdssbauer spectrum of diiron nonacarbonyl shows a single quadrupole
doublet, which is consistent with the Dsh symmetric structure where both iron atoms are in
equivalent chemical environments.[3]

Crystallographic Data

The crystal structure of diiron nonacarbonyl has been determined by single-crystal X-ray
diffraction. The compound crystallizes in the hexagonal space group P6s/m. The insolubility of
diiron nonacarbonyl in most common solvents presents a challenge for growing crystals
suitable for diffraction studies.[3]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from crystallographic studies
of diiron nonacarbonyl.

Parameter Value

Chemical Formula Fe2(CO)9

Molar Mass 363.78 g/mol

Crystal System Hexagonal

Space Group P63/m

Appearance Orange crystals
Density 2.08 g/cm?3

Melting Point Decomposes at 100 °C

Table 1: General Crystallographic and Physical Properties of Diiron Nonacarbonyl.[1]
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Bond/Angle Type Length (A)
Fe-Fe ~2.53

Fe-C Terminal ~1.84
Fe-C Bridging ~2.01

C-O Terminal ~1.16

C-O Bridging ~1.18
Angle Degrees (°)

C(terminal)-Fe-C(terminal) ~96

Fe-C(bridging)-Fe ~78

Table 2: Selected Bond Lengths and Angles in Diiron Nonacarbonyl.

Experimental Protocols
Synthesis of Diiron Nonacarbonyl

The most common and established method for the synthesis of diiron nonacarbonyl is the
photolysis of iron pentacarbonyl.[4]

Reaction: 2 Fe(CO)s - Fez2(CO)o + CO
Procedure:
e A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photolysis reactor.

e The solution is irradiated with a suitable light source, typically a UV lamp, at a controlled
temperature.

¢ As the reaction proceeds, golden-yellow crystals of diiron honacarbonyl precipitate from
the solution.

e The reaction is monitored until a sufficient yield of the product is obtained.
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e The crystals are then isolated by filtration, washed with a suitable solvent (e.g., ethanol,
followed by ether) to remove unreacted iron pentacarbonyl and acetic acid, and dried under

vacuum.

Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed
in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of Diiron Nonacarbonyl

Ge(CO)s in Acetic Aci(D

UV Photolysis

Fez2(CO)s (precipitate)

:

Filtration & Washing

Pure Fe2(CO)o Crystals

Click to download full resolution via product page

A simplified workflow for the synthesis of diiron nonacarbonyl.

Single-Crystal X-ray Diffraction

Due to the air-sensitivity of diiron nhonacarbonyl, its handling for single-crystal X-ray diffraction

requires specific techniques to prevent decomposition.

Crystal Selection and Mounting:
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» Single crystals of suitable size and quality are selected under a microscope in an inert
atmosphere (e.g., inside a glovebox).

o Aselected crystal is coated with a layer of inert oil (e.g., Paratone-N) to protect it from the
atmosphere.[5]

e The oil-coated crystal is then mounted on a cryoloop or a glass fiber attached to a
goniometer head.[5][6]

Data Collection:

e The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold
stream of nitrogen gas (typically at 100-150 K) to maintain the crystal's integrity and reduce
thermal vibrations.[5]

e The crystal is centered in the X-ray beam.

o A series of diffraction images are collected as the crystal is rotated through a range of
angles.

Structure Solution and Refinement:

e The collected diffraction data are processed to determine the unit cell parameters and space
group.

e The positions of the iron and carbon atoms are determined from the diffraction pattern using
direct methods or Patterson methods.

e The positions of the oxygen atoms are subsequently located from Fourier maps.

o The structural model is then refined using least-squares methods to obtain the final, accurate
crystal structure.
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Single-Crystal X-ray Diffraction Workflow
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A generalized workflow for single-crystal X-ray diffraction of an air-sensitive compound.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b1239563?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Bonding Diagram

The connectivity and bonding in diiron nonacarbonyl can be visualized to understand the
relationship between the iron centers and the carbonyl ligands.

A diagram illustrating the connectivity of atoms in diiron nonacarbonyl.

Conclusion

The crystal structure of diiron nonacarbonyl is a classic example in organometallic chemistry,
showcasing complex bonding and a distinctive molecular architecture. A thorough
understanding of its structure, facilitated by techniques such as single-crystal X-ray diffraction,
is crucial for its effective application in synthesis. This guide has provided a detailed overview
of the crystallographic data, experimental protocols for its synthesis and structural analysis, and
visual representations of its structure and the associated workflows. This information is
intended to be a valuable asset for researchers and professionals working with this important
iron carbonyl complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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